C20 Dihydroceramid

Übersicht

Beschreibung

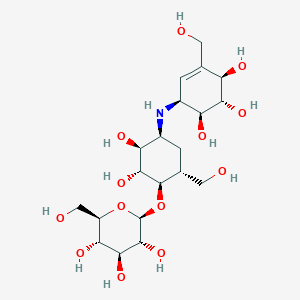

N-Eicosanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as eicosanoyl. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure .

Wissenschaftliche Forschungsanwendungen

N-Eicosanoylsphinganine has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of sphingolipids in various chemical reactions.

Biology: N-Eicosanoylsphinganine is studied for its role in cell membrane structure and function.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and skin diseases.

Industry: It is used in the formulation of cosmetics and skincare products due to its moisturizing properties.

Wirkmechanismus

Target of Action

C20 Dihydroceramide primarily targets cellular membranes and specific effector proteins. Its role extends to regulating diverse processes, including apoptosis, autophagy, inflammation, fatty acid oxidation (FAO), senescence, and endoplasmic reticulum (ER) stress .

Biochemical Pathways

C20 Dihydroceramide is synthesized via the de novo pathway by ceramide synthases (CerSs). These enzymes generate dihydroceramide from dihydrosphingosine and a fatty acid. The compound can also be produced through the salvage pathway, where sphingosine is converted to ceramide. These pathways connect C20 Dihydroceramide to more complex sphingolipids .

Result of Action

C20 Dihydroceramide’s effects are multifaceted. It influences cellular stress responses, autophagy, cell growth, and immune reactions. Elevated levels may lead to early apoptosis .

Action Environment

Environmental factors, such as temperature, pH, and lipid composition, affect C20 Dihydroceramide’s stability and efficacy. These factors play a role in determining its impact on cellular processes.

Biochemische Analyse

Biochemical Properties

C20 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted into ceramides with the addition of a double bond . The acylation of sphinganine molecules by six isoforms of ceramide synthase (CerS) gives rise to C20 Dihydroceramide with varying acyl chain lengths .

Cellular Effects

C20 Dihydroceramide has been found to be involved in various cellular processes including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Molecular Mechanism

The molecular mechanism of C20 Dihydroceramide involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . This mechanism provides a framework for understanding the mechanisms of CerS function, selectivity, and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, C20 Dihydroceramide has been observed to have long-term effects on cellular function . For instance, increased concentrations of C20 Dihydroceramide in plasma are described in primates, including humans, as biomarkers of various metabolic disorders .

Metabolic Pathways

C20 Dihydroceramide is involved in the de novo sphingolipid synthesis pathway . It is a substrate for the generation of more complex sphingolipids in the Golgi apparatus .

Subcellular Localization

The de novo synthesis of ceramides, which includes C20 Dihydroceramide as an intermediate, takes place in the endoplasmic reticulum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

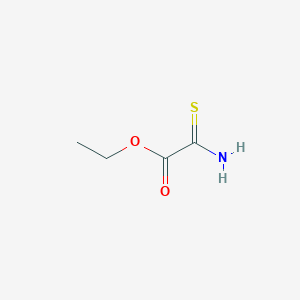

N-Eicosanoylsphinganine can be synthesized through the acylation of sphinganine with eicosanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and the eicosanoic acid .

Industrial Production Methods

Industrial production methods for N-Eicosanoylsphinganine are not well-documented in the literature. large-scale synthesis would likely involve similar acylation reactions with optimized conditions for higher yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Eicosanoylsphinganine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its corresponding alcohols.

Substitution: N-Eicosanoylsphinganine can undergo substitution reactions where the eicosanoyl group is replaced with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acylsphinganine: A general class of compounds where the acyl group can vary.

N-Dodecanoylsphinganine: Similar structure but with a shorter acyl chain.

N-Hexadecanoylsphinganine: Similar structure with a hexadecanoyl group instead of eicosanoyl.

Uniqueness

N-Eicosanoylsphinganine is unique due to its specific eicosanoyl group, which imparts distinct physical and chemical properties.

Eigenschaften

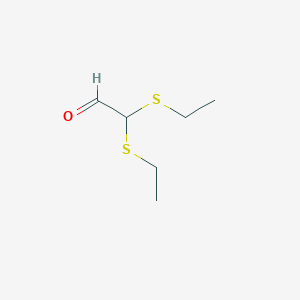

IUPAC Name |

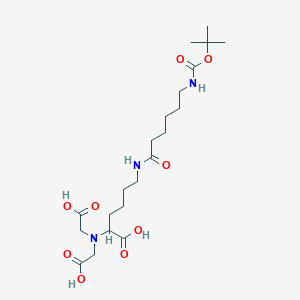

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAUSWHRQBSECP-PQQNNWGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H77NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415275 | |

| Record name | C20 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121459-06-1 | |

| Record name | C20 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.